

GDC-0339: A Comparative Analysis of its Crystallography and Binding Kinetics

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Compound of Interest

Compound Name: GDC-0339

Cat. No.: B607617

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A deep dive into the structural and kinetic properties of the pan-Pim kinase inhibitor **GDC-0339**, benchmarked against similar compounds.

In the landscape of cancer therapeutics, the development of selective and potent kinase inhibitors is a paramount goal. **GDC-0339**, a pan-Pim kinase inhibitor, has emerged as a promising candidate, particularly for hematological malignancies. This guide provides a comparative analysis of the crystallographic and binding kinetic data of **GDC-0339** and other notable Pim kinase inhibitors, including SGI-1776, AZD1208, PIM447, and INCB053914. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.

Crystallographic Insights: A Look into the Binding Pose

The three-dimensional structure of a drug molecule in complex with its target protein is invaluable for understanding its mechanism of action and for guiding further drug design. The co-crystal structure of **GDC-0339** in complex with Pim-1 kinase has been resolved and is available in the Protein Data Bank (PDB) under the accession code 6NO9.^[1] This structure reveals that **GDC-0339** binds in the ATP-binding pocket of Pim-1, adopting a U-shaped conformation. While specific PDB entries for all comparator compounds bound to a Pim kinase were not readily available, the existing **GDC-0339** structure provides a crucial template for understanding the binding modes of this class of inhibitors.

Table 1: Crystallographic Data for **GDC-0339** in complex with Pim-1

Parameter	Value
PDB ID	6NO9[1]
Resolution	1.71 Å[1]
Method	X-RAY DIFFRACTION[1]
R-Value Free	0.205[1]
R-Value Work	0.168[1]

Binding Kinetics: Quantifying the Interaction

The efficacy of a drug is not solely determined by its affinity (how tightly it binds) but also by its kinetics (the rates of binding and unbinding). While specific on-rates (k_{on}) and off-rates (k_{off}) for **GDC-0339** and its comparators are not widely published, equilibrium dissociation constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) provide a valuable measure of their potency.

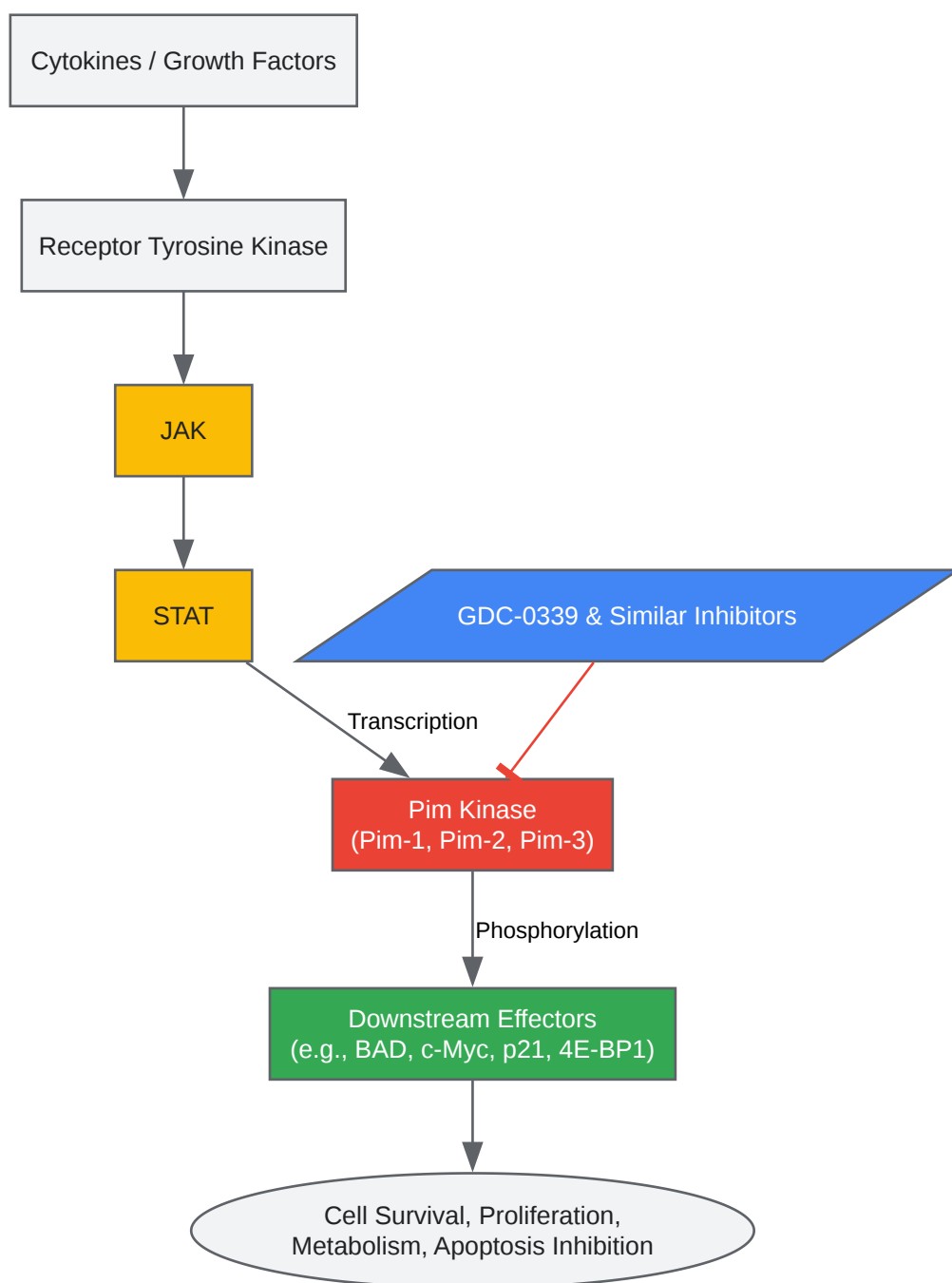
Table 2: Comparative Binding Kinetics Data of Pim Kinase Inhibitors

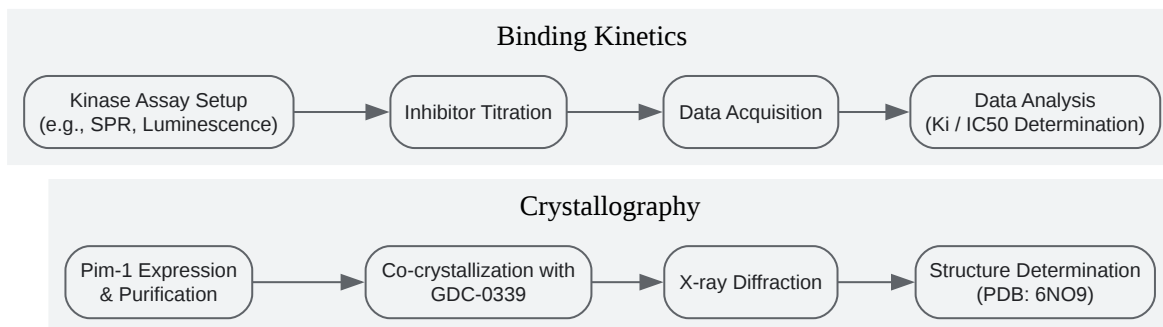
Compound	Target	Ki (nM)	IC50 (nM)
GDC-0339	Pim-1	0.03[2]	-
Pim-2	0.1[2]	-	
Pim-3	0.02[2]	-	
SGI-1776	Pim-1	-	7 ± 1.8
Pim-2	-	363 ± 27.6	
Pim-3	-	69 ± 9.2	
AZD1208	Pim-1	0.1[3]	0.4[3]
Pim-2	1.92[3]	5[3]	
Pim-3	0.4[3]	1.9[3]	
PIM447	Pim-1	0.006[4]	-
Pim-2	0.018[4]	-	
Pim-3	0.009[4]	-	
INCB053914	Pim-1	-	0.24[5]
Pim-2	-	30[5]	
Pim-3	-	0.12[5]	

Note: Ki and IC50 values are highly dependent on assay conditions and should be compared with caution.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.





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